(3-Benzyloxypropyl)triphenylphosphonium bromide

Catalog No.
S682557
CAS No.
54314-85-1
M.F
C28H28BrOP
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Benzyloxypropyl)triphenylphosphonium bromide

CAS Number

54314-85-1

Product Name

(3-Benzyloxypropyl)triphenylphosphonium bromide

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide

Molecular Formula

C28H28BrOP

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

Triphenyl[3-(phenylmethoxy)propyl]-phosphonium Bromide

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synthesis of Organic Molecules

  • Spirocyclohexadienones: This compound serves as a reactant in the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation reaction for the synthesis of spirocyclohexadienones, which are important scaffolds in various natural products and pharmaceuticals [].

Medicinal Chemistry

  • Heat Shock Protein (Hsp90) Inhibitors: (3-Benzyloxypropyl)triphenylphosphonium bromide acts as a starting material for the development of Hsp90 inhibitors, which are potential antitumor agents. Hsp90 is a chaperone protein that plays a crucial role in the survival and function of cancer cells [].

Organic Synthesis

  • Carpanone-like Molecules: This compound can be employed in an oxidative coupling/Diels-Alder cycloaddition sequence to synthesize carpanone-like molecules, a class of natural products with various biological activities [].

(3-Benzyloxypropyl)triphenylphosphonium bromide (BTTP) is a quaternary phosphonium salt. It is synthesized by reacting triphenylphosphine with a benzyloxypropyl halide []. BTTP belongs to a class of compounds known as triarylphosphonium salts, which are widely used in various scientific research fields due to their unique properties [].


Molecular Structure Analysis

The key feature of BTTP's structure is the positively charged phosphonium center (PPh3+) linked to a three-carbon chain (propyl group) with a benzyloxy (C6H5CH2O) substituent at the third carbon []. The presence of the bulky triphenyl (PPh3) group and the benzyloxy substituent contributes to the lipophilic character of the molecule, allowing it to interact with biological membranes.


Chemical Reactions Analysis

Synthesis:

A common method for synthesizing BTTP involves reacting triphenylphosphine with a benzyloxypropyl halide, such as 3-chloropropoxybenzene, in the presence of a base [].

Ph3P + C6H5CH2OCl3 + Base -> Ph3P(CH2)3OC6H5Br (BTTP)

BTTP can act as a lipophilic cation, allowing it to interact with and disrupt biological membranes. This property makes it useful in various research applications, including:

  • Delivery of therapeutic agents: BTTP can be used as a carrier molecule to deliver drugs or other therapeutic agents across cell membranes. By attaching a desired therapeutic molecule to the BTTP structure, it can be delivered into cells, enhancing its effectiveness.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types